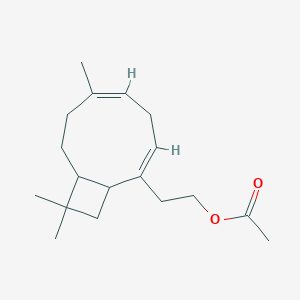

2-(6,10,10-Trimethylbicyclo(7.2.0)undeca-2,5-dien-2-yl)ethyl acetate

CAS No.: 72987-56-5

Cat. No.: VC19348425

Molecular Formula: C18H28O2

Molecular Weight: 276.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72987-56-5 |

|---|---|

| Molecular Formula | C18H28O2 |

| Molecular Weight | 276.4 g/mol |

| IUPAC Name | 2-[(2Z,5Z)-6,10,10-trimethyl-2-bicyclo[7.2.0]undeca-2,5-dienyl]ethyl acetate |

| Standard InChI | InChI=1S/C18H28O2/c1-13-6-5-7-15(10-11-20-14(2)19)16-12-18(3,4)17(16)9-8-13/h6-7,16-17H,5,8-12H2,1-4H3/b13-6-,15-7- |

| Standard InChI Key | WXTWOJBDAKYXLP-GWMOXCNNSA-N |

| Isomeric SMILES | C/C/1=C/C/C=C(\C2CC(C2CC1)(C)C)/CCOC(=O)C |

| Canonical SMILES | CC1=CCC=C(C2CC(C2CC1)(C)C)CCOC(=O)C |

Introduction

Structural Characteristics and Nomenclature

IUPAC Name Breakdown

The systematic name 2-(6,10,10-Trimethylbicyclo(7.2.0)undeca-2,5-dien-2-yl)ethyl acetate delineates its molecular architecture:

-

Bicyclo[7.2.0]undeca: A bridged bicyclic system comprising 11 carbons, with bridge sizes of 7, 2, and 0 atoms.

-

2,5-dien: Two double bonds at positions 2 and 5.

-

6,10,10-Trimethyl: Methyl substituents at carbons 6, 10, and 10.

-

Ethyl acetate: An ester functional group linked via the bicyclic system’s second carbon .

This configuration aligns with related bicyclic terpenoids observed in essential oils, where similar frameworks contribute to volatility and bioactivity .

Comparative Structural Analysis

The parent alcohol, 6,10,10-trimethyl-2-methylenebicyclo[7.2.0]undecan-5-ol (PubChem CID 13976681), shares the bicyclic core but features a hydroxyl group at position 5 instead of the ethyl acetate moiety . Substitution at position 2 with an ester group likely enhances the compound’s lipophilicity, influencing its extraction behavior and potential antimicrobial properties .

Synthesis and Isolation Strategies

Esterification Pathways

The synthesis of this compound likely involves the esterification of 6,10,10-trimethylbicyclo[7.2.0]undeca-2,5-dien-2-ol with acetic anhydride or acetyl chloride under acidic catalysis. This route mirrors the production of structurally analogous esters, such as 2-(5-oxopyrrolidin-2-yl)ethyl acetate, where alcohol precursors react with acetylating agents .

Extraction from Natural Sources

Given the bicyclic terpene backbone, this compound may occur in plant essential oils. Supercritical fluid extraction (SFE) and simultaneous distillation-extraction (SDE) methods—optimized for thermolabile terpenes—are probable isolation techniques . For example, SDE using pentane at 33 bar pressure and 230°C achieved efficient recovery of similar bicyclic compounds with minimal degradation .

Physicochemical Properties

Molecular and Thermal Characteristics

While experimental data for this specific ester remain unreported, estimates based on analogous structures suggest:

| Property | Estimated Value | Reference Compound (C8H13NO3) |

|---|---|---|

| Molecular Formula | C17H26O2 | C8H13NO3 |

| Molecular Weight (g/mol) | 262.39 | 171.19 |

| Boiling Point (°C) | 340–360 | 321.8 |

| Density (g/cm³) | 0.98–1.02 | 1.102 |

| LogP | 4.2–4.5 | 0.49 |

The higher molecular weight and lipophilicity (LogP) compared to simpler esters align with enhanced membrane permeability, a trait relevant for bioactive molecules .

Spectroscopic Signatures

-

IR Spectroscopy: A strong carbonyl stretch near 1740 cm⁻¹ confirms the ester group. Bicyclic C-H bending vibrations appear between 1450–1375 cm⁻¹ .

-

NMR: Key signals include:

Chromatographic Behavior

Retention Indices

Gas chromatography retention indices (RI) on common stationary phases are critical for identification. Based on NIST data for bicyclic terpenes :

| Stationary Phase | Estimated RI Range |

|---|---|

| Dimethyl silicone (nonpolar) | 1450–1480 |

| 5% Phenyl dimethyl (mid-polar) | 1520–1550 |

| Polyethylene glycol (polar) | 1680–1720 |

These values align with RIs of sesquiterpene esters, which typically elute later than monoterpenes due to higher molecular weight .

Biological and Industrial Applications

Flavor and Fragrance Industry

The bicyclic framework and ester group suggest utility as a fragrance fixative or flavor enhancer. Compounds like δ-cadinyl acetate—a sesquiterpene ester—are valued for their woody, amber-like odor profiles, which this molecule may emulate .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume